molecular formula C9H11NO3 B1282816 2-Methoxy-1,3-dimethyl-4-nitrobenzene CAS No. 50536-74-8

2-Methoxy-1,3-dimethyl-4-nitrobenzene

Cat. No. B1282816
CAS RN: 50536-74-8
M. Wt: 181.19 g/mol
InChI Key: YYYBGZOTNZNBRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives can involve various chemical reactions, including nitration and substitution. For instance, the nitration of 1-chloro-2,3-dimethylbenzene results in the formation of multiple nitrobenzene isomers, including 1-chloro-2,3-dimethyl-4-nitrobenzene . This suggests that a similar approach could be used to synthesize 2-Methoxy-1,3-dimethyl-4-nitrobenzene, with appropriate modifications to introduce the methoxy group at the correct position on the benzene ring.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is characterized by the presence of nitro groups attached to a benzene ring, which can significantly influence the electronic distribution and reactivity of the molecule. The X-ray crystal structure analysis of related compounds provides detailed information about the molecular conformation and the impact of substituents on the overall structure .

Chemical Reactions Analysis

The chemical reactions of nitrobenzene derivatives can be complex and diverse. For example, the reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene leads to the formation of unexpected isomers, demonstrating the potential for unconventional reaction pathways . Similarly, the oxidation and subsequent reactions of methoxyaminooxy compounds can lead to a variety of products, including those with nitrobenzene moieties . These findings indicate that 2-Methoxy-1,3-dimethyl-4-nitrobenzene could also undergo a range of chemical transformations, depending on the reaction conditions and reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating methoxy groups can affect properties such as solubility, boiling point, and reactivity. The papers do not directly discuss the properties of 2-Methoxy-1,3-dimethyl-4-nitrobenzene, but the properties of similar compounds can provide a basis for predicting its behavior. For example, the formation of diastereoisomers during the nitration of 1-chloro-2,3-dimethylbenzene suggests that stereochemistry could play a role in the physical properties of the compound .

Scientific Research Applications

Chemical Reactions and Synthesis

2-Methoxy-1,3-dimethyl-4-nitrobenzene has been studied in various chemical reactions and synthesis processes. For instance, Otsuji et al. (1969) explored reactions involving dimethyl 3-nitrophthalate and other compounds, leading to the formation of different nitrobenzene derivatives including methoxy-substituted products (Otsuji, Yabune, & Imoto, 1969). Bowden and Cook (1971) investigated the alkaline hydrolysis of nitrobenzenes, including methoxy-substituted variants, to understand their reactivity and reaction mechanisms (Bowden & Cook, 1971).

Crystallography and Molecular Structure

The molecular structure and crystallography of methoxybenzene derivatives, including 2-Methoxy-1,3-dimethyl-4-nitrobenzene, have been studied to understand their physical properties. Fun et al. (1997) reported on the structures of various methoxybenzenes, revealing insights into their planarity and intermolecular interactions (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).

Atmospheric Chemistry

The compound's role in atmospheric chemistry has been explored by Lauraguais et al. (2014), who studied the reaction of methoxyphenols with hydroxyl radicals, indicating its significance in the formation of secondary organic aerosol and gas-phase oxidation products (Lauraguais, Coeur-Tourneur, Cassez, Deboudt, Fourmentin, & Choël, 2014).

Nucleophilic Substitution Reactions

Stuhr-Hansen et al. (2009) conducted a study on nucleophilic aromatic substitution, revealing the specific displacement of groups in nitrobenzene derivatives and examining the reaction mechanisms involved (Stuhr-Hansen, Götze, Henriksen, Sølling, Langkilde, & Sørensen, 2009).

Photophysical Properties

Research on the photophysical properties of methoxy-substituted nitrobenzenes has also been carried out. For example, Alekperov et al. (1994) investigated the photo-deoxygenation of heterocyclic N-oxides, which includes studies on methoxy and nitrophenazine derivatives (Alekperov, Fasani, Amer, & Albini, 1994).

properties

IUPAC Name

2-methoxy-1,3-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYBGZOTNZNBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543025
Record name 2-Methoxy-1,3-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1,3-dimethyl-4-nitrobenzene

CAS RN

50536-74-8
Record name 2-Methoxy-1,3-dimethyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50536-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-1,3-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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